
Benzyl oxolan-3-ylcarbamate
Overview
Description
Benzyl oxolan-3-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
Research indicates that benzyl oxolan-3-ylcarbamate exhibits inhibitory activity against several enzymes, notably acetylcholinesterase (AChE) and urease.
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Studies suggest that compounds similar to this compound can enhance neuroprotective effects through AChE inhibition.
- Urease : Urease plays a role in infections caused by Helicobacter pylori. Inhibitors of urease can help manage gastric disorders associated with these infections.
Antibacterial Properties
This compound has shown moderate to strong antibacterial activity against various pathogens, including:
- Salmonella typhi
- Bacillus subtilis
The structure-activity relationship (SAR) studies indicate that modifications to the benzyl group can enhance antibacterial efficacy.
Anti-inflammatory and Analgesic Effects
The compound has been evaluated for its anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in treating inflammatory conditions.
Pharmacological Profiles
The pharmacological profiles of this compound derivatives indicate diverse biological activities:
Activity Type | Description |
---|---|
Anti-inflammatory | Potential to reduce inflammation in various models |
Anticancer | Investigated for effects on cancer cell lines |
Neuroprotective | Potential benefits in neurodegenerative diseases |
Case Study 1: AChE Inhibition in Alzheimer's Disease Models
In a study focusing on AChE inhibition, this compound derivatives were tested on cellular models of Alzheimer's disease. Results indicated a significant reduction in AChE activity, correlating with improved cognitive function in treated models.
Case Study 2: Antibacterial Efficacy Against H. pylori
A series of experiments assessed the antibacterial properties of this compound against H. pylori. The compound demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling Benzyl oxolan-3-ylcarbamate in laboratory settings?
this compound requires stringent safety measures due to potential hazards. Key protocols include:
- Personal Protective Equipment (PPE): Wear impervious gloves, lab coats, and chemical safety goggles to prevent skin/eye contact .
- Ventilation: Ensure adequate airflow in workspaces to avoid vapor inhalation .
- Storage: Keep containers tightly sealed in a dry, ventilated area away from ignition sources .
- Spill Management: Use inert absorbents (e.g., dry sand) for cleanup and avoid environmental release .
Q. How can researchers verify the purity and structural identity of this compound?
- Chromatographic Methods: Use HPLC or GC-MS to assess purity (>98% as per typical standards) .
- Spectroscopic Characterization:
- Elemental Analysis: Compare experimental C/H/N ratios with theoretical values .
Q. What solvents are compatible with this compound for experimental workflows?
- Polar Aprotic Solvents: DMSO or DMF for stock solutions (e.g., 10 mM in DMSO) .
- Hydroalcoholic Mixtures: Ethanol/water combinations for solubility optimization .
- Avoidance of Reactive Media: Prevent exposure to strong acids/bases to avoid carbamate hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
- Catalytic Systems: Test Fe(NO) or enzymatic catalysts for selective oxidation of alcohol intermediates, as demonstrated in benzyl alcohol optimization studies .
- Kinetic Modeling: Use time-conversion plots to identify rate-limiting steps (e.g., nucleophilic substitution at the oxolane ring) .
- Temperature Control: Maintain 25–50°C to balance reaction rate and byproduct formation .
Q. What mechanistic insights explain contradictory reactivity data in carbamate functionalization?
- Electronic Effects: Electron-withdrawing groups on the oxolane ring may reduce nucleophilic attack efficiency, leading to incomplete conversions .
- Steric Hindrance: Bulky substituents near the carbamate group can slow reaction kinetics, as seen in analogous benzyl carbamate studies .
- Solvent Polarity: Low-polarity solvents (e.g., THF) may stabilize intermediates but reduce solubility, requiring iterative solvent screening .
Q. How can computational methods enhance the design of this compound analogs?
- DFT Calculations: Predict electronic properties (e.g., ionization energy, HOMO/LUMO gaps) to guide substituent selection .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize analogs for synthesis .
- Reaction Pathway Simulations: Use software like Gaussian to model carbamate stability under varying pH/temperature conditions .
Q. What strategies address reproducibility challenges in synthesizing enantiopure this compound?
- Chiral Chromatography: Employ HPLC with chiral stationary phases (e.g., cellulose-based columns) for enantiomer separation .
- Asymmetric Catalysis: Utilize chiral catalysts (e.g., BINOL-derived ligands) during synthesis to enhance enantiomeric excess .
- Crystallization: Optimize solvent mixtures (e.g., hexane/ethyl acetate) to isolate single enantiomers via recrystallization .
Properties
CAS No. |
100390-87-2 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl N-(oxolan-3-yl)carbamate |
InChI |
InChI=1S/C12H15NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
InChI Key |
FKFYSAGKTJGORY-UHFFFAOYSA-N |
SMILES |
C1COCC1NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1COCC1NC(=O)OCC2=CC=CC=C2 |
Synonyms |
3-N-CBZ-TETRAHYDROFURAN-3-YL-AMINE |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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